molecular formula C26H33F3N2O2 B1618956 Frabuprofen CAS No. 86696-88-0

Frabuprofen

Cat. No.: B1618956
CAS No.: 86696-88-0
M. Wt: 462.5 g/mol
InChI Key: ROZHWGHNJMGUJH-UHFFFAOYSA-N
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Description

Frabuprofen (chemical name: 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride) is a hydrochloride salt of a propanoate ester derivative. Its structure includes a piperazine ring linked to a trifluoromethylphenyl group and a 2-methylpropylphenylpropanoate moiety . The trifluoromethyl group may enhance metabolic stability, while the piperazine moiety could influence solubility and central nervous system (CNS) penetration .

Properties

CAS No.

86696-88-0

Molecular Formula

C26H33F3N2O2

Molecular Weight

462.5 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C26H33F3N2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(32)33-16-15-30-11-13-31(14-12-30)24-6-4-5-23(18-24)26(27,28)29/h4-10,18-20H,11-17H2,1-3H3

InChI Key

ROZHWGHNJMGUJH-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FRABUPROFEN involves several steps, starting from the basic raw materials. One common method involves the acylation of o-fluoroaniline or N-substituted o-fluoroaniline with 2-halogenated propionyl halide under the action of a Lewis acid to obtain an intermediate compound . This intermediate undergoes further reactions, including ketal formation, rearrangement, and hydrolysis, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous-flow chemistry has also been explored to enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Pharmacokinetic Properties

Frabuprofen’s esterified structure distinguishes it from conventional NSAIDs, which are typically carboxylic acids (e.g., ibuprofen, flurbiprofen). Key pharmacokinetic comparisons are inferred from structural analogs:

Parameter This compound Flurbiprofen Ibuprofen
Molecular Weight ~538.0 g/mol (HCl salt) 244.3 g/mol 206.3 g/mol
LogP (Lipophilicity) High (piperazine + trifluoromethyl) Moderate (phenylpropionic acid) Moderate (phenylpropionic acid)
Bioavailability Likely lower (ester prodrug) ~90% (oral) ~80% (oral)
Half-Life Prolonged (ester hydrolysis) 5–6 hours 2–4 hours
Metabolism Esterase-mediated hydrolysis Hepatic (CYP2C9) Hepatic (CYP2C9)

Key Insights :

  • This compound’s ester structure suggests delayed absorption and prolonged half-life due to gradual hydrolysis into its active form. This contrasts with flurbiprofen and ibuprofen, which are rapidly absorbed as free acids .

Pharmacodynamic Properties

NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Structural differences influence selectivity and potency:

Parameter This compound Flurbiprofen Ibuprofen
COX-1/COX-2 Selectivity Unknown (piperazine may alter binding) COX-1 preferential COX-1 preferential
Analgesic Efficacy Likely moderate (ester prodrug) High (potent anti-inflammatory) Moderate
Anti-inflammatory Presumed efficacy High Moderate

Key Insights :

  • Flurbiprofen’s higher potency is attributed to strong COX-1 binding .
  • Ester prodrugs like this compound may reduce gastrointestinal (GI) toxicity by delaying active metabolite release, a known issue with ibuprofen .

Key Insights :

  • This compound’s prodrug design may mitigate direct GI mucosal irritation, a common drawback of ibuprofen .
  • The piperazine group raises theoretical concerns for CNS-related side effects (e.g., dizziness), unlike flurbiprofen .

Discussion of Research Findings

  • Ester Prodrug Advantage : this compound’s esterification aligns with trends in NSAID development to improve tolerability. For example, ibuprofen prodrugs (e.g., ibuprofen axetil) show reduced GI toxicity .
  • Structural Uniqueness: The trifluoromethyl group may enhance metabolic stability, while the piperazine moiety could enable novel delivery routes (e.g., transdermal) .
  • Evidence Gaps : Clinical data on this compound’s efficacy and safety are absent in the provided evidence, necessitating extrapolation from structural analogs and prodrug mechanisms .

Biological Activity

Frabuprofen is a prenylated flavonoid that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as prenylated flavonoids. These compounds are characterized by the presence of prenyl groups, which enhance their biological activity. The structural formula of this compound includes hydroxyl groups at specific positions, contributing to its antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : this compound exhibits significant inhibitory effects against various pathogenic microorganisms. Research indicates that it demonstrates potent activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The presence of prenyl groups at positions C-6 or C-8 and hydroxyl groups at positions C-5, C-7, and C-4' are essential for its antibacterial effectiveness .
  • Synergistic Effects : When combined with conventional antibiotics such as vancomycin and ciprofloxacin, this compound enhances their efficacy significantly—by factors ranging from 10 to 100 times against resistant strains. This synergistic effect suggests that this compound could be used as an adjunct therapy in treating infections caused by resistant bacteria .

In Vitro Studies

  • Antibacterial Efficacy :
    • A study assessed the antibacterial properties of this compound against various strains of bacteria, including MRSA. Results showed that this compound alone had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, indicating its potential as a potent antibacterial agent .
  • Antifungal Activity :
    • In addition to its antibacterial properties, this compound also demonstrated antifungal activity against human pathogenic fungi. Compounds derived from this compound showed promising results in inhibiting fungal growth in vitro .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics, which are critical for therapeutic efficacy. The compound is designed to be water-soluble, enhancing its bioavailability when administered orally. Studies have shown that the controlled release formulations improve the pharmacological effects while minimizing side effects typically associated with high-dose treatments .

Data Summary

Activity Target Pathogen MIC (µg/mL) Synergistic Agent Enhancement Factor
AntibacterialStaphylococcus aureus (MRSA)0.25Ciprofloxacin100
AntifungalCandida albicans0.5N/AN/A

Future Directions

The promising results surrounding the biological activity of this compound warrant further investigation into its clinical applications. Future studies should focus on:

  • Clinical Trials : To evaluate the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : To elucidate the precise molecular pathways through which this compound exerts its antimicrobial effects.
  • Formulation Development : To optimize delivery methods that enhance bioavailability and therapeutic outcomes.

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